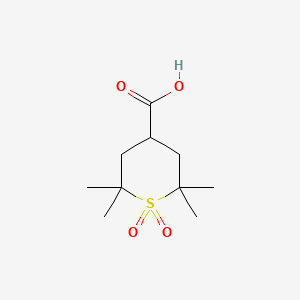
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring substituted with four methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thiane ring, which is then functionalized with methyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The dioxo and carboxylic acid groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound with a similar structure but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another similar compound with hydroxyl functionality
Uniqueness
2,2,6,6-Tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its specific combination of functional groups and the thiane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H18O4S |
|---|---|
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2)5-7(8(11)12)6-10(3,4)15(9,13)14/h7H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
MKDBXTYIFIARBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(S1(=O)=O)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


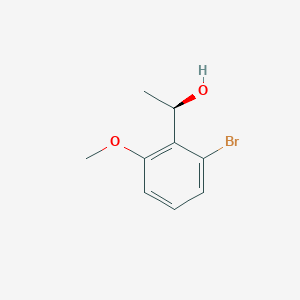
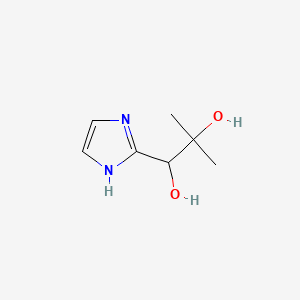
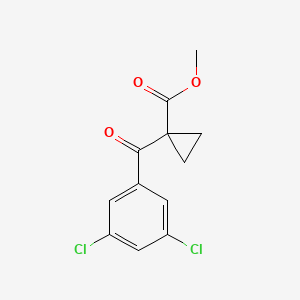
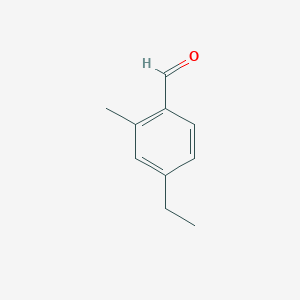
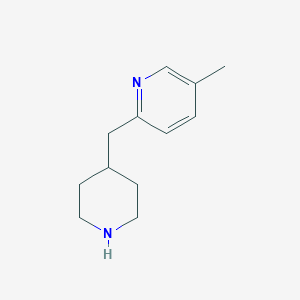
![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)
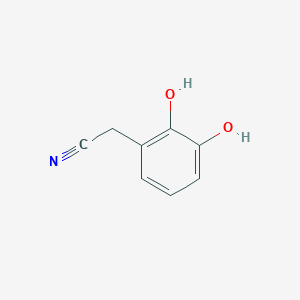


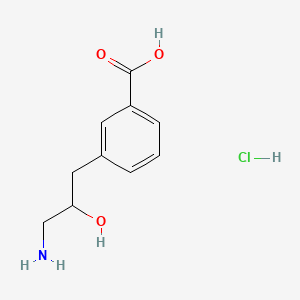
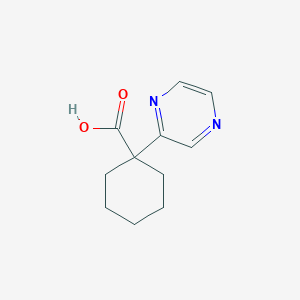
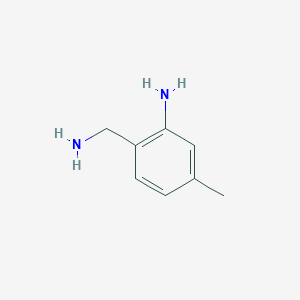
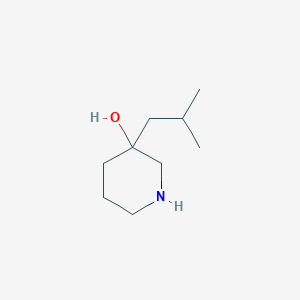
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)
